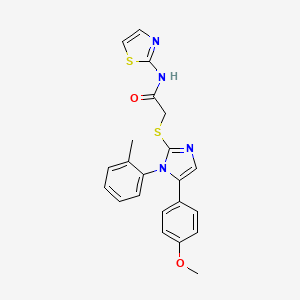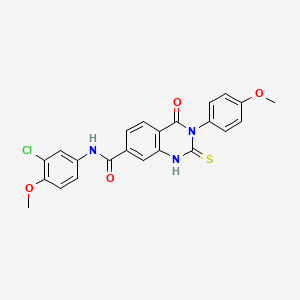
N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide” appears to be a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They are known to exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl isocyanates12. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains several functional groups, including two methoxy groups, a carboxamide group, a sulfanylidene group, and a chloro group. These groups can significantly influence the compound’s chemical behavior and reactivity.Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s challenging to provide a detailed chemical reactions analysis. However, quinazolines and their derivatives are known to participate in various chemical reactions, particularly those involving their nitrogen atoms or any functional groups attached to the ring system.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the methoxy and carboxamide groups could enhance its solubility in certain solvents.Applications De Recherche Scientifique
Synthesis and Characterization
Quinazoline derivatives, including those similar to the specified compound, have been synthesized and characterized, demonstrating diverse pharmacological potentials. For instance, studies have shown that these compounds exhibit significant activity in various domains, such as antihypertensive, diuretic, and antidiabetic activities. The synthesis processes often involve complex reactions with specific reagents to yield compounds with desired properties (Rahman et al., 2014).
Pharmacological Screening
Further research has focused on evaluating the pharmacological screening of novel quinazoline derivatives. These compounds have been tested for antimicrobial, analgesic, and anti-inflammatory activities. The structural modifications in these molecules aim to enhance their efficacy in treating various conditions, indicating a promising approach for developing new therapeutic agents (Dash et al., 2017).
Applications in Antimicrobial and Anti-inflammatory Activities
Specific derivatives have been synthesized to investigate their antimicrobial and anti-inflammatory potentials. The design of these molecules involves strategic modifications to the quinazoline core to enhance their activity profiles. Such studies contribute to the identification of new candidates for the treatment of infections and inflammation-related diseases (El-hashash et al., 2011).
Safety And Hazards
As with any chemical compound, handling “N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information.
Orientations Futures
The future research directions would depend on the observed biological activity of this compound. Given the wide range of activities exhibited by quinazoline derivatives, this could include further exploration of its potential pharmaceutical applications.
Please note that this is a general analysis based on the structure of the compound and the presence of certain functional groups. For a detailed and accurate analysis, specific experimental data and research studies are needed.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c1-30-16-7-5-15(6-8-16)27-22(29)17-9-3-13(11-19(17)26-23(27)32)21(28)25-14-4-10-20(31-2)18(24)12-14/h3-12H,1-2H3,(H,25,28)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOWHMNEBWWLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

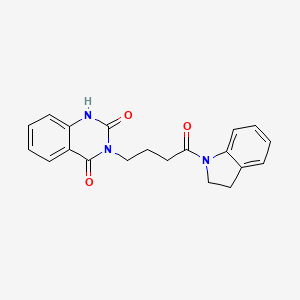
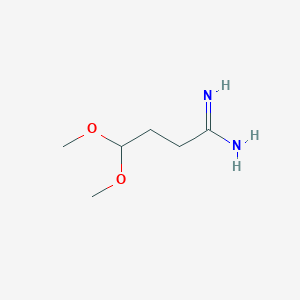
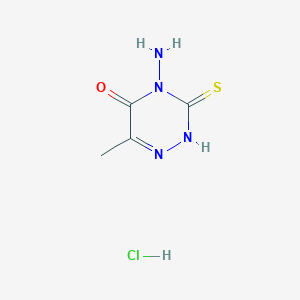
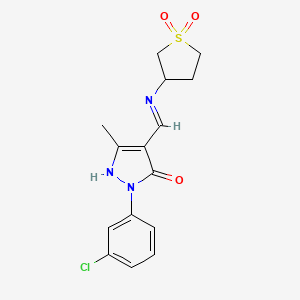
![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)
![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)
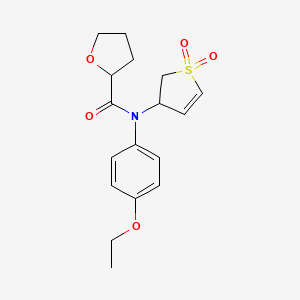
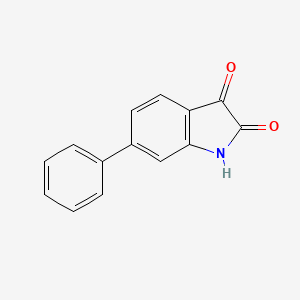
![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)
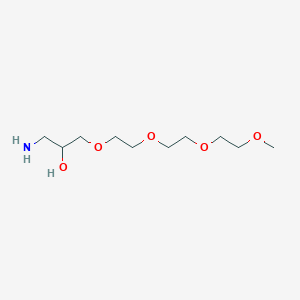
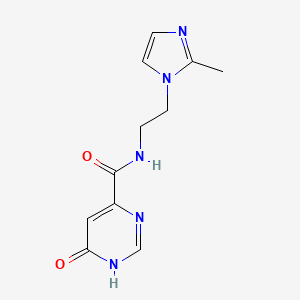
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)
![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)
